molecular formula C8H11Br2NOS B6635506 2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol

2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol

Cat. No.: B6635506
M. Wt: 329.05 g/mol
InChI Key: HQWVBWGUYKIARU-UHFFFAOYSA-N
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Description

2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of bromine atoms and an amino alcohol group in its structure makes this compound particularly interesting for research and industrial applications.

Properties

IUPAC Name

2-[(2,5-dibromothiophen-3-yl)methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Br2NOS/c1-5(4-12)11-3-6-2-7(9)13-8(6)10/h2,5,11-12H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWVBWGUYKIARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=C(SC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol depends on its specific application:

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